4-Nitrosoanthracen-1-ol
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Overview
Description
4-Nitrosoanthracen-1-ol is an organic compound belonging to the class of nitroso compounds It is characterized by the presence of a nitroso group (-NO) attached to the anthracene ring system, specifically at the 4-position, and a hydroxyl group (-OH) at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitrosoanthracen-1-ol typically involves the nitration of anthracene followed by reduction and subsequent nitrosation. One common method includes:
Nitration: Anthracene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to form 4-nitroanthracene.
Reduction: The 4-nitroanthracene is then reduced to 4-aminoanthracene using reducing agents such as tin and hydrochloric acid.
Nitrosation: Finally, the 4-aminoanthracene is nitrosated using nitrous acid to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize reaction conditions and minimize human error.
Chemical Reactions Analysis
Types of Reactions: 4-Nitrosoanthracen-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitroso group can yield amines.
Substitution: Electrophilic substitution reactions can occur on the anthracene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic reagents such as halogens (Cl2, Br2) or sulfonating agents (SO3).
Major Products:
Oxidation: Anthraquinones.
Reduction: 4-Aminoanthracen-1-ol.
Substitution: Halogenated or sulfonated derivatives of this compound.
Scientific Research Applications
4-Nitrosoanthracen-1-ol has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Nitrosoanthracen-1-ol involves its interaction with biological molecules through its nitroso and hydroxyl groups. The nitroso group can participate in redox reactions, while the hydroxyl group can form hydrogen bonds, influencing the compound’s reactivity and interactions with enzymes and other proteins. These interactions can modulate various biochemical pathways, making it a compound of interest in medicinal chemistry.
Comparison with Similar Compounds
4-Nitroanthracen-1-ol: Similar structure but with a nitro group instead of a nitroso group.
4-Aminoanthracen-1-ol: Contains an amino group instead of a nitroso group.
Anthracen-1-ol: Lacks the nitroso group, only has the hydroxyl group.
Uniqueness: 4-Nitrosoanthracen-1-ol is unique due to the presence of both nitroso and hydroxyl groups, which confer distinct chemical reactivity and potential biological activities compared to its analogs. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
31619-42-8 |
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Molecular Formula |
C14H9NO2 |
Molecular Weight |
223.23 g/mol |
IUPAC Name |
4-nitrosoanthracen-1-ol |
InChI |
InChI=1S/C14H9NO2/c16-14-6-5-13(15-17)11-7-9-3-1-2-4-10(9)8-12(11)14/h1-8,16H |
InChI Key |
AJIYZYFIOCARKP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC=C(C3=CC2=C1)N=O)O |
Origin of Product |
United States |
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